molecular formula C4H4IN3 B074693 2-Amino-5-iodopyrimidine CAS No. 1445-39-2

2-Amino-5-iodopyrimidine

Cat. No.: B074693
CAS No.: 1445-39-2
M. Wt: 221 g/mol
InChI Key: HAFKCGZQRIIADX-UHFFFAOYSA-N
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Description

2-Amino-5-iodopyrimidine is an organic compound with the molecular formula C4H4IN3 It is a derivative of pyrimidine, characterized by the presence of an amino group at the second position and an iodine atom at the fifth position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-5-iodopyrimidine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyrimidine with elemental iodine. Another method includes the diazotization of 2,5-diaminopyrimidine followed by iodination. The reaction conditions typically involve the use of solvents such as acetonitrile and reagents like copper(II) chloride and tert-butyl nitrite .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-iodopyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form complex organic molecules.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride and palladium catalysts are commonly used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typical.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.

Major Products: The major products formed from these reactions include various substituted pyrimidines and complex heterocyclic compounds, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

2-Amino-5-iodopyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-iodopyrimidine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or modulator of enzymes involved in nucleic acid metabolism. The iodine atom and amino group play crucial roles in its binding affinity and specificity towards these targets. The compound’s effects are mediated through pathways that regulate cell proliferation, apoptosis, and DNA repair .

Comparison with Similar Compounds

  • 2-Amino-5-bromopyrimidine
  • 2-Amino-5-chloropyrimidine
  • 2-Amino-5-fluoropyrimidine

Comparison: Compared to its analogs, 2-Amino-5-iodopyrimidine is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens result in different chemical behavior and interaction with biological targets. This uniqueness makes it a valuable compound in the synthesis of complex molecules and in medicinal chemistry .

Properties

IUPAC Name

5-iodopyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3/c5-3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFKCGZQRIIADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00286903
Record name 2-Amino-5-iodopyrimidine
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Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445-39-2
Record name 5-Iodo-2-pyrimidinamine
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Record name NSC 48224
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Record name 1445-39-2
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Record name 2-Amino-5-iodopyrimidine
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Record name 2-Amino-5-iodopyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-amino-5-iodopyrimidine interact with silver(I) ions, and what types of supramolecular structures are formed?

A: this compound acts as a ligand, coordinating to silver(I) ions through its nitrogen atoms [, ]. The resulting complexes exhibit diverse structural motifs depending on the counterion present. For instance, with nitrate, sixteen-membered metallocycles are formed, interlinked by iodine-iodine (I⋯I) and silver-oxygen (Ag⋯O) interactions []. In contrast, with hexafluorophosphate and perchlorate anions, helical chains arise, stabilized by unique Ag⋯I⋯I⋯Ag interactions and hydrogen bonding [].

Q2: What is the role of halogen bonding in the self-assembly of complexes containing this compound?

A: Halogen bonding, specifically I⋯I interactions, plays a crucial role in dictating the supramolecular architectures of this compound-containing complexes [, ]. These interactions, along with Ag⋯I contacts, contribute to the stability of the observed metallocycles and helical chains []. Notably, the presence of halogen-halogen interactions highlights the potential of this compound in crystal engineering and the design of functional materials.

Q3: Beyond silver, has this compound been explored with other transition metals?

A: Yes, research has explored this compound's coordination with copper(II) acetate []. This complex forms a paddle-wheel structure bridged by acetate anions, demonstrating the ligand's versatility in coordinating with different transition metals []. The presence of N-H---N, halogen-halogen, and π-π stacking interactions further underscores the molecule's potential in constructing diverse supramolecular frameworks.

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